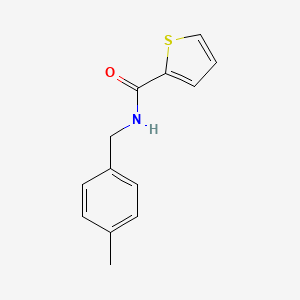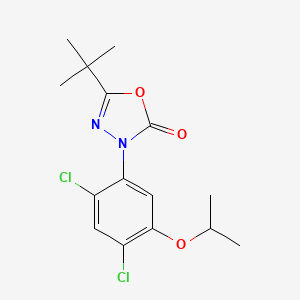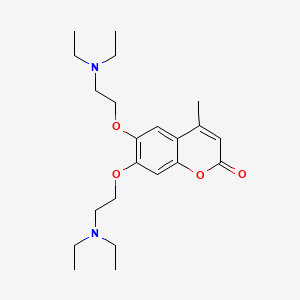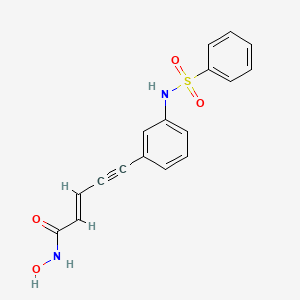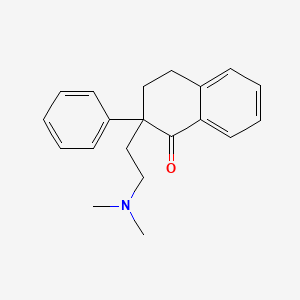
Nafenodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafenodone is an antidepressant agent with a phenylpiperazine structure. It is known for its distinct pharmacological profile, which includes the inhibition of norepinephrine and serotonin reuptake from the synaptic cleft. Additionally, this compound acts as a potent antagonist of serotonin receptors, particularly the 5-HT2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nafenodone involves the direct conversion of semicarbazide dihydrochloride into this compound hydrochloride. This process includes a reaction with triethyl orthopropionate in the presence of trimethylsilylchloride and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nafenodone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify the phenylpiperazine structure, altering its pharmacological properties.
Substitution: Substitution reactions, particularly at the phenyl ring, can lead to the formation of various derivatives with different therapeutic potentials.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include various metabolites and derivatives that may have different pharmacological activities.
Scientific Research Applications
Nafenodone has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the effects of phenylpiperazine derivatives.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding profiles.
Industry: Utilized in the development of new antidepressant drugs and as a reference compound in pharmacological studies.
Mechanism of Action
Nafenodone exerts its effects by blocking the neuronal reuptake of serotonin and norepinephrine. It also acts as an antagonist at the 5-HT2 and alpha-1 adrenergic receptors. This dual action helps in alleviating depressive symptoms by increasing the levels of serotonin and norepinephrine in the synaptic cleft while also modulating receptor activity .
Comparison with Similar Compounds
Trazodone: Structurally similar to nafenodone but has a different mechanism of action.
Fluoxetine: A selective serotonin reuptake inhibitor with a different receptor binding profile.
Venlafaxine: Inhibits the reuptake of both serotonin and norepinephrine but lacks the receptor antagonism seen with this compound.
Uniqueness of this compound: this compound’s unique combination of serotonin and norepinephrine reuptake inhibition along with 5-HT2 receptor antagonism sets it apart from other antidepressants. This multimodal mechanism contributes to its efficacy and tolerability in treating major depressive disorder .
Properties
CAS No. |
92615-20-8 |
|---|---|
Molecular Formula |
C20H23NO |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-2-phenyl-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C20H23NO/c1-21(2)15-14-20(17-9-4-3-5-10-17)13-12-16-8-6-7-11-18(16)19(20)22/h3-11H,12-15H2,1-2H3 |
InChI Key |
IOKKIRANVRFSAH-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCC1(CCC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2-(2-dimethylamino)ethyl)-2-phenyl-3,4-dihydro-1(2H)-naphthalenone (S)-nafenodone dexnafenodone nafenodone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


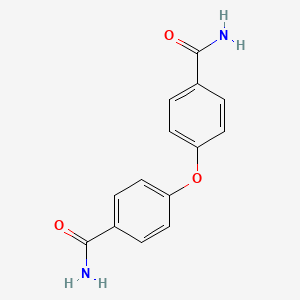
![Guanidine, N-cyano-N''-methyl-N'-[[(2R,5R)-tetrahydro-5-(1H-imidazol-5-yl)-2-furanyl]methyl]-, rel-](/img/structure/B1677815.png)
![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)


